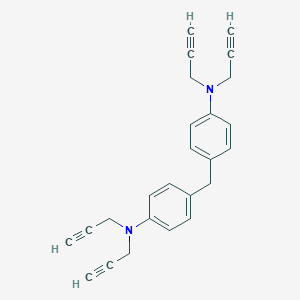N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
CAS No.:
Cat. No.: VC13837988
Molecular Formula: C25H22N2
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H22N2 |
|---|---|
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | 4-[[4-[bis(prop-2-ynyl)amino]phenyl]methyl]-N,N-bis(prop-2-ynyl)aniline |
| Standard InChI | InChI=1S/C25H22N2/c1-5-17-26(18-6-2)24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)27(19-7-3)20-8-4/h1-4,9-16H,17-21H2 |
| Standard InChI Key | YFYQWHKFJSADFS-UHFFFAOYSA-N |
| SMILES | C#CCN(CC#C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC#C)CC#C |
| Canonical SMILES | C#CCN(CC#C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC#C)CC#C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N,N,N',N'-Tetra propargyl-p,p'-diamino diphenyl methane features a central diphenyl methane group (two benzene rings connected via a methylene bridge) with four propargyl (–CH2–C≡CH) groups attached to the nitrogen atoms of the para-aminated phenyl rings . The IUPAC name derives from this substitution pattern: N,N,N',N'-tetrakis(prop-2-yn-1-yl)-[4-(4-aminophenyl)phenyl]methanamine.
Structural Characterization
Key spectroscopic data from the patent synthesis include:
-
¹H NMR: Resonances for aromatic protons (δ 7.0–7.6 ppm), methylene bridges (δ 3.5–4.0 ppm), and acetylenic protons (δ 2.5–3.0 ppm) .
-
¹³C NMR: Peaks corresponding to sp² carbons (120–140 ppm), sp³ carbons (40–50 ppm), and acetylenic carbons (70–90 ppm) .
Synthesis and Manufacturing
Reaction Mechanism
The compound is synthesized via a two-step nucleophilic substitution:
-
Amination: p,p'-Diamino diphenyl methane reacts with excess propargyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
-
Purification: Crude product is isolated via solvent extraction and purified using silica gel chromatography .
The general reaction equation is:
Optimized Synthesis Protocols
Table 1 summarizes conditions and yields from patent examples :
| Diamine | Propargyl Bromide (mols) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| p,p'-Diamino diphenyl methane | 2.1 | Dichloroethane | 90 | 6 | 89 |
| 1,12-Diamino dodecane | 1.6 | Methylene chloride | 60 | 6 | 85 |
Key variables influencing yield:
-
Stoichiometry: A 4:1 molar ratio of propargyl bromide to diamine ensures complete substitution .
-
Catalyst: Tetrabutylammonium bromide enhances reaction rate by facilitating phase transfer .
Physicochemical Properties
Basic Properties
Thermal Behavior
-
Decomposition Temperature: >200°C (based on analogous propargyl amines) .
-
Polymerization Onset: Initiates at 120–150°C via trimerization of acetylenic groups .
Reactivity and Industrial Applications
Polymerization Pathways
The propargyl groups undergo three primary reactions under thermal/photo initiation:
-
Oxidative Coupling: Forms conjugated polyenes for conductive coatings .
-
Trimerization/Tetramerization: Generates crosslinked networks with high thermal stability .
-
Co-Polymerization: Reacts with dienes (e.g., butadiene) to form hybrid polymers .
Application Case Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume